

An In-Depth Technical Guide to 6-Aminonaphthalene-2-sulfonic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Aminonaphthalene-2-sulfonic acid

Cat. No.: B7771527

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Authored for the discerning scientific professional, this guide delves into the essential technical details of **6-aminonaphthalene-2-sulfonic acid**. Known also by its common name, Brönner's acid, this compound is a pivotal intermediate in synthetic chemistry, with significant applications ranging from the production of azo dyes to its emerging role as a scaffold in the development of novel therapeutic agents. This document provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on the practical insights required for laboratory and developmental work.

Chemical Identity and Nomenclature

IUPAC Name: **6-aminonaphthalene-2-sulfonic acid**[\[1\]](#)

CAS Number: 93-00-5[\[1\]](#)

This organic compound is structurally characterized by a naphthalene core substituted with an amino group at the 6-position and a sulfonic acid group at the 2-position. This specific substitution pattern is crucial to its reactivity and utility in various chemical syntheses.

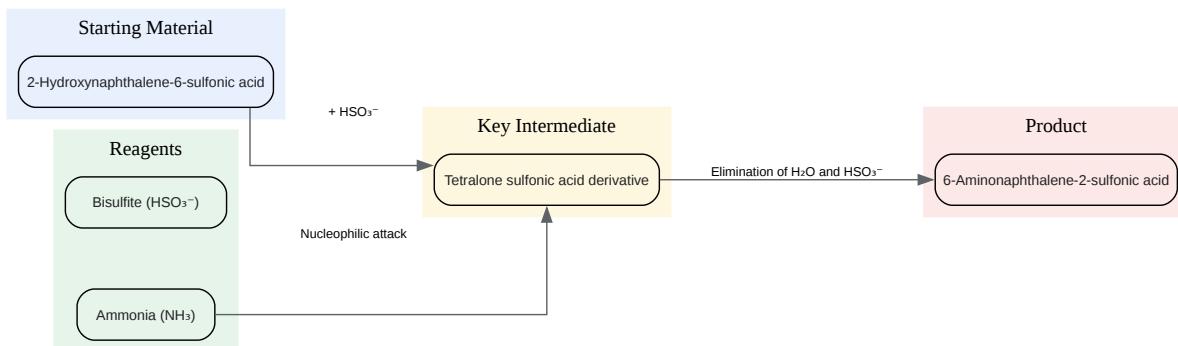
Synonyms: Brönner's acid, 2-Amino-6-sulfonaphthalene, 2-Naphthylamine-6-sulfonic acid[\[1\]](#)[\[2\]](#)

Physicochemical Properties

The physical and chemical properties of **6-aminonaphthalene-2-sulfonic acid** are fundamental to its handling, application, and the design of synthetic protocols.

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ NO ₃ S	[1]
Molecular Weight	223.25 g/mol	[1]
Appearance	White to light yellow crystalline powder	[3]
Water Solubility	0.12 g/L at 20°C	[3]
pKa	Data not readily available	
Melting Point	Decomposes	
Density	~1.5 g/cm ³	

Note: Some physical properties like pKa and an exact melting point are not consistently reported in publicly available literature, suggesting that the compound decomposes before melting.


Synthesis of 6-Aminonaphthalene-2-sulfonic acid: The Bucherer Reaction

The primary industrial and laboratory synthesis of **6-aminonaphthalene-2-sulfonic acid** is achieved through the Bucherer reaction. This versatile and reversible reaction converts a naphthol to a naphthylamine in the presence of ammonia and a bisulfite.[\[4\]](#)

The starting material for the synthesis of **6-aminonaphthalene-2-sulfonic acid** is 2-hydroxynaphthalene-6-sulfonic acid. The reaction proceeds by the nucleophilic substitution of the hydroxyl group with an amino group.

Mechanism of the Bucherer Reaction

The mechanism of the Bucherer reaction is a well-established example of addition-elimination on a naphthalene system. The key steps involve the temporary dearomatization of the naphthalene ring, facilitating the substitution.

[Click to download full resolution via product page](#)

Caption: A simplified workflow of the Bucherer reaction for the synthesis of **6-aminonaphthalene-2-sulfonic acid**.

Experimental Protocol for Synthesis

While a detailed, validated, step-by-step protocol for the synthesis of **6-aminonaphthalene-2-sulfonic acid** is not readily available in open literature, a general procedure based on the Bucherer reaction is as follows. Researchers should optimize these conditions for their specific laboratory setup.

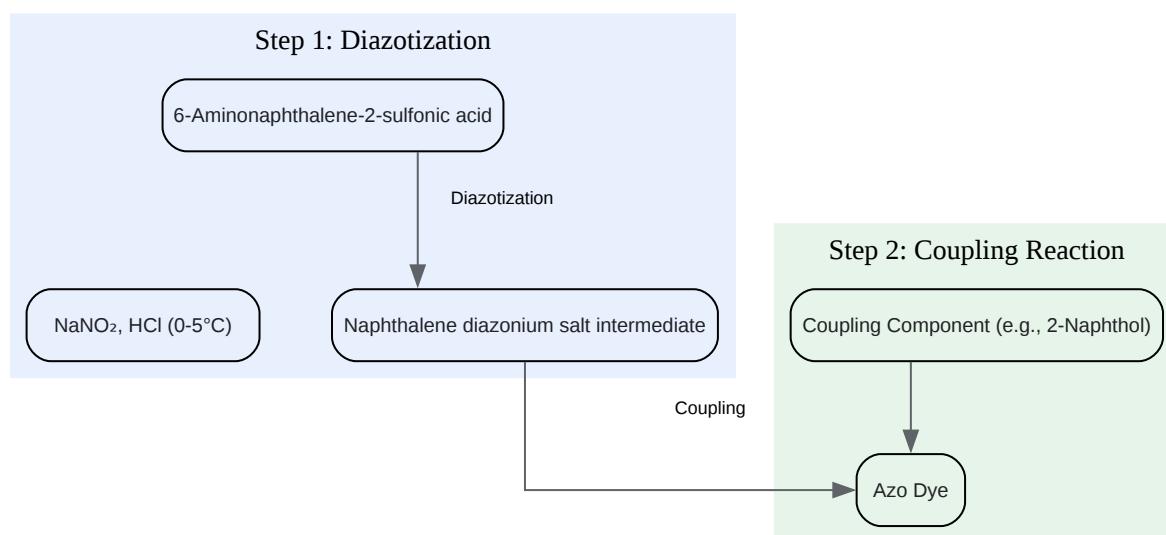
- Reaction Setup: In a pressure-rated reactor, charge 2-hydroxynaphthalene-6-sulfonic acid and an aqueous solution of ammonium bisulfite.
- Addition of Ammonia: Add aqueous ammonia to the reactor. The concentration and molar excess of ammonia and bisulfite are critical parameters to control.

- Heating: Seal the reactor and heat it to a temperature typically in the range of 150-180°C. The reaction is usually carried out under pressure.
- Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as HPLC, to determine the consumption of the starting material.
- Work-up and Isolation: Upon completion, cool the reaction mixture. The product, **6-aminonaphthalene-2-sulfonic acid**, can be isolated by acidification, which causes it to precipitate out of the solution due to its low solubility in acidic aqueous media.
- Purification: The crude product can be further purified by recrystallization from hot water.

Applications in Research and Development

The unique structure of **6-aminonaphthalene-2-sulfonic acid**, possessing both a nucleophilic amino group and a water-solubilizing sulfonic acid group, makes it a valuable building block in several areas of chemical science.

Intermediate for Azo Dyes


The most prominent application of **6-aminonaphthalene-2-sulfonic acid** is as a precursor in the synthesis of azo dyes. The amino group can be readily diazotized and then coupled with a variety of coupling components (e.g., phenols, naphthols, or aromatic amines) to produce a wide range of colored compounds.

The following is a generalized procedure for the synthesis of an azo dye using **6-aminonaphthalene-2-sulfonic acid**. The specific coupling component will determine the final color and properties of the dye.

- Diazotization:
 - Dissolve **6-aminonaphthalene-2-sulfonic acid** in a dilute aqueous acid solution (e.g., HCl).
 - Cool the solution to 0-5°C in an ice bath.
 - Slowly add a cold aqueous solution of sodium nitrite (NaNO_2) with constant stirring. The temperature must be maintained below 5°C to prevent the decomposition of the diazonium

salt.

- The completion of the diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).
- Coupling:
 - Prepare a solution of the coupling component (e.g., 2-naphthol) in a dilute aqueous alkaline solution (e.g., NaOH).
 - Cool this solution to 0-5°C.
 - Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
 - The azo dye will precipitate out of the solution as a colored solid.
- Isolation and Purification:
 - The dye is collected by filtration, washed with water, and then can be purified by recrystallization from an appropriate solvent.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of an azo dye from **6-aminonaphthalene-2-sulfonic acid**.

Scaffold for Pharmacologically Active Molecules

In the field of drug development, the aminonaphthalene sulfonic acid scaffold has garnered interest for the synthesis of molecules with potential therapeutic applications. Notably, **6-aminonaphthalene-2-sulfonic acid** is a precursor for the synthesis of certain diaryl urea derivatives that have been investigated for their in vitro antitumor activity.^[3]

The general strategy involves the reaction of the amino group of **6-aminonaphthalene-2-sulfonic acid** with a substituted isocyanate to form the diaryl urea linkage. The substituents on the second aryl ring can be varied to modulate the biological activity of the final compound. While specific IC₅₀ values for derivatives of **6-aminonaphthalene-2-sulfonic acid** are not widely published, related diaryl urea compounds have shown potent anticancer activities, indicating the potential of this compound as a valuable starting material for medicinal chemistry campaigns.

Spectroscopic Data

Access to reliable spectroscopic data is crucial for the identification and characterization of chemical compounds. However, a comprehensive and publicly available set of ¹H NMR, ¹³C NMR, and IR spectra for **6-aminonaphthalene-2-sulfonic acid** is currently limited.

Researchers are advised to acquire their own analytical data for this compound to ensure the identity and purity of their samples. The data for isomeric aminonaphthalene sulfonic acids are available in various databases and can be used for comparative purposes, but not for direct identification.

Safety and Handling

As a responsible scientist, it is imperative to be fully aware of the safety and handling precautions for any chemical. The following information is a summary from available Safety Data Sheets (SDS).

- Hazard Statements: May cause skin irritation, serious eye irritation, and may cause respiratory irritation.
- Precautionary Measures:
 - Use only in a well-ventilated area.
 - Wear protective gloves, eye protection, and face protection.
 - Avoid breathing dust.
 - Wash hands thoroughly after handling.
- First Aid:
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - In case of skin contact: Wash with plenty of water.
 - If inhaled: Remove person to fresh air and keep comfortable for breathing.
 - If swallowed: Rinse mouth. Do NOT induce vomiting.
- Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

6-Aminonaphthalene-2-sulfonic acid is a compound of significant industrial and research interest. Its well-defined synthesis via the Bucherer reaction and its utility as a versatile intermediate, particularly in the creation of azo dyes and as a potential scaffold for new pharmaceuticals, underscore its importance in synthetic chemistry. While there is a need for more publicly available, detailed experimental protocols and comprehensive spectroscopic

data, this guide provides a solid foundation for researchers and drug development professionals working with this valuable chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Amino-2-naphthalenesulfonic acid | C10H9NO3S | CID 7116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Aminonaphthalene-2-sulfonate | C10H8NO3S- | CID 9543090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 6-Aminonaphthalene-2-sulfonic acid | 52365-47-6 [smolecule.com]
- 4. Bucherer reaction - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 6-Aminonaphthalene-2-sulfonic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7771527#6-aminonaphthalene-2-sulfonic-acid-iupac-name-and-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com